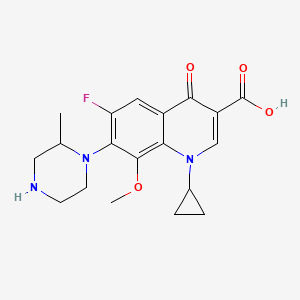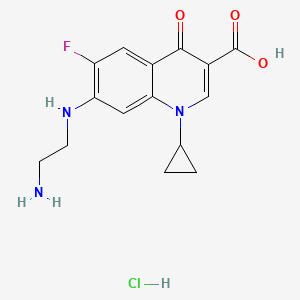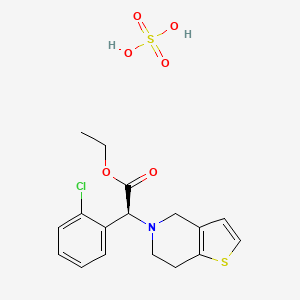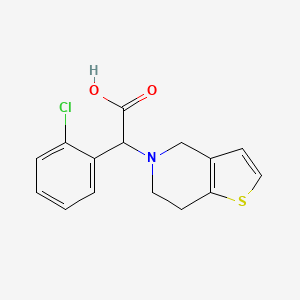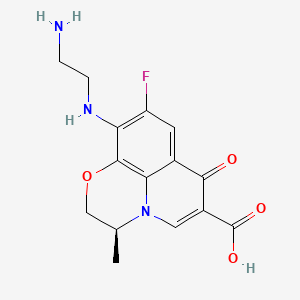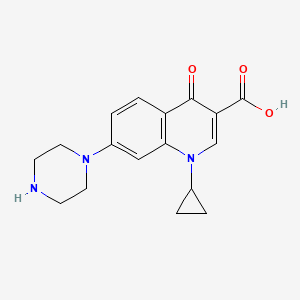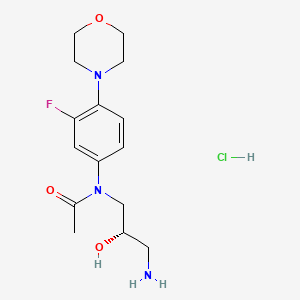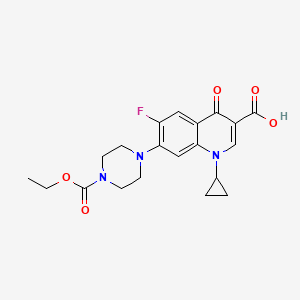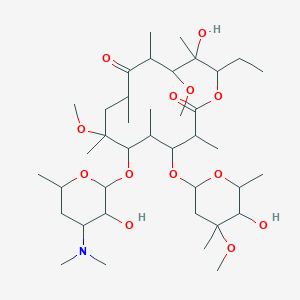
クラリスロマイシン不純物E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clarithromycin Impurity E, also known as 6,11-Di-O-methylerythromycin A, is a derivative of the macrolide antibiotic clarithromycin. This impurity is often encountered during the synthesis and production of clarithromycin, a widely used antibiotic for treating various bacterial infections. The presence of impurities like Clarithromycin Impurity E is critical to monitor and control to ensure the efficacy and safety of the final pharmaceutical product .
科学的研究の応用
Clarithromycin Impurity E has several applications in scientific research:
Pharmaceutical Research: Used as a reference standard in the quality control and validation of clarithromycin production.
Analytical Chemistry: Employed in the development and validation of analytical methods for detecting and quantifying impurities in pharmaceutical formulations.
Biological Studies: Investigated for its potential biological activity and interactions with bacterial ribosomes.
Industrial Applications: Utilized in the study of macrolide antibiotics’ stability and degradation pathways
生化学分析
Biochemical Properties
It is known that it is a derivative of erythromycin, which interacts with the 50S subunit of the bacterial ribosome, inhibiting protein synthesis
Cellular Effects
Given its structural similarity to erythromycin, it may have similar effects on bacterial cells, including inhibition of protein synthesis
Molecular Mechanism
As a derivative of erythromycin, it may bind to the 50S subunit of the bacterial ribosome and inhibit protein synthesis
準備方法
Synthetic Routes and Reaction Conditions: Clarithromycin Impurity E is typically formed during the synthesis of clarithromycin from erythromycin A. The process involves the treatment of erythromycin A with hydroxylamine in the presence of acetic acid and isopropyl alcohol. This reaction leads to the formation of erythromycin A oxime, which can further react to form various impurities, including Clarithromycin Impurity E .
Industrial Production Methods: In industrial settings, the preparation of Clarithromycin Impurity E involves several steps:
Protection of Oxime Hydroxyl: Using 1,1-Diisopropoxy cyclohexane to protect the oxime hydroxyl group.
Selective Protection of Hydroxyl Groups: Using trimethylsilane to selectively protect the hydroxyl groups on the deoxy amino sugar ring.
Methylation: Methylation of the protected compound.
Deprotection and Purification: Removal of protective groups and purification to obtain high-purity Clarithromycin Impurity E.
化学反応の分析
Types of Reactions: Clarithromycin Impurity E can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
作用機序
The mechanism of action of Clarithromycin Impurity E is similar to that of clarithromycin. It binds to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis by blocking the translocation of amino acids during translation. This action results in the inhibition of bacterial growth and replication .
類似化合物との比較
Erythromycin A: The parent compound from which clarithromycin and its impurities are derived.
Azithromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Telithromycin: A ketolide antibiotic structurally related to macrolides but with enhanced activity against resistant bacterial strains.
Uniqueness: Clarithromycin Impurity E is unique due to its specific formation pathway during the synthesis of clarithromycin. Its presence and concentration can significantly impact the quality and efficacy of the final pharmaceutical product, making its monitoring and control essential in industrial production .
特性
CAS番号 |
81103-14-2 |
|---|---|
分子式 |
C39H71NO13 |
分子量 |
762.0 g/mol |
IUPAC名 |
(3R,4R,5R,6S,7R,9S,11R,12R,14S)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7,12-dimethoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C39H71NO13/c1-16-27-39(10,45)34(46-13)22(4)29(41)20(2)18-38(9,48-15)33(53-36-30(42)26(40(11)12)17-21(3)49-36)23(5)31(24(6)35(44)51-27)52-28-19-37(8,47-14)32(43)25(7)50-28/h20-28,30-34,36,42-43,45H,16-19H2,1-15H3/t20-,21+,22-,23+,24+,25-,26-,27-,28-,30+,31+,32-,33-,34+,36-,37+,38+,39?/m0/s1 |
InChIキー |
DWRKNXHSSDFLOJ-MQXKPBBZSA-N |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)OC)(C)O |
異性体SMILES |
CC[C@H]1C([C@@H]([C@H](C(=O)[C@H](C[C@@]([C@H]([C@@H]([C@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)OC)(C)O |
正規SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)OC)(C)O |
外観 |
White to Off-White Solid |
melting_point |
>255°C (dec.) |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
6,11-Di-O-methylerythromycin; 11-O-Methylclarithromycin; USP Clarithromycin Related Compound A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


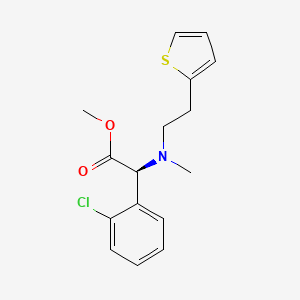
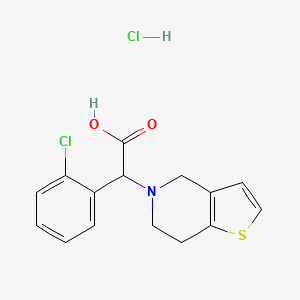
![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)
